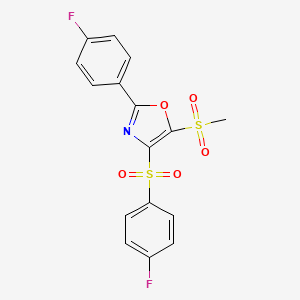

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole

Description

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a polyfunctional oxazole derivative characterized by dual sulfonyl groups (one fluorophenylsulfonyl and one methylsulfonyl) and a 4-fluorophenyl substituent. Its structure combines electron-withdrawing sulfonyl moieties with aromatic fluorination, which may enhance metabolic stability and intermolecular interactions.

Properties

Molecular Formula |

C16H11F2NO5S2 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-methylsulfonyl-1,3-oxazole |

InChI |

InChI=1S/C16H11F2NO5S2/c1-25(20,21)16-15(26(22,23)13-8-6-12(18)7-9-13)19-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3 |

InChI Key |

RZXBKCRPPRWABW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl and sulfonyl intermediates, followed by their coupling with the oxazole ring. Common reagents used in these reactions include fluorobenzene derivatives, sulfonyl chlorides, and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Addition: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biochemical pathways.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Oxazole Derivatives

- 4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole (ZINC2721593): Differs in substituents: replaces methylsulfonyl with a phenylsulfonyl group and introduces a methylsulfanyl chain.

- 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole :

Oxadiazole Derivatives

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole :

- Replaces the oxazole core with oxadiazole, a more electron-deficient heterocycle.

- Demonstrates potent antibacterial activity against Xanthomonas oryzae (Xoo) (EC50 = 0.17 µg/mL) and inhibits biofilm formation by 94.52% at 20 µg/mL. These effects are linked to suppression of extracellular polysaccharide (EPS) production .

- The target compound’s oxazole core may offer different pharmacokinetic properties, such as improved metabolic stability .

Thiazole Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

Enzyme Induction and Defense Response

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Enhances superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, mitigating Xoo-induced chlorophyll degradation. However, it cannot fully restore chlorophyll levels to healthy control values . The target compound’s oxazole core may influence its ability to modulate plant defense pathways differently.

Biofilm Inhibition

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole :

Physicochemical and Crystallographic Properties

Biological Activity

2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is a compound of interest due to its potential biological activities. The oxazole ring, combined with sulfonyl and fluorophenyl groups, suggests a variety of pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula for 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole is C₁₉H₁₈F₂N₂O₄S₂, with a molecular weight of approximately 426.49 g/mol. The presence of fluorine atoms is often associated with enhanced biological activity and lipophilicity, which can influence the pharmacokinetics of the compound.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Oxazoles have been reported to demonstrate significant antimicrobial properties against various pathogens.

- Analgesic Effects : Some derivatives have shown potential as analgesics, affecting pain pathways.

- Anti-inflammatory Properties : Compounds with sulfonyl groups are often linked to anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes.

Analgesic Activity

A study focused on similar oxazole derivatives demonstrated their analgesic activity through writhing and hot plate tests in mice. The results indicated that compounds with a diarylsulfone moiety exhibited significant pain relief effects, suggesting that 2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)-5-(methylsulfonyl)oxazole may possess similar properties .

Anti-inflammatory Mechanisms

Research has highlighted the anti-inflammatory potential of oxazole derivatives. For instance, molecular docking studies have suggested that these compounds can inhibit COX-2, a key enzyme in the inflammatory process. This inhibition could lead to reduced inflammation and pain .

Toxicity Assessments

In toxicity studies conducted on related compounds, no lethal effects were observed at therapeutic doses. Histopathological assessments showed no significant cytotoxic effects on preserved organs from test subjects, indicating a favorable safety profile for compounds in this class .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.